FH1

Description

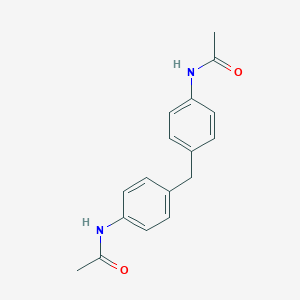

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXMNSOPAKOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872849 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-05-3 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formin Homology 1 (FH1) Domain: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, a family of ubiquitously expressed regulators of the actin cytoskeleton. This guide provides an in-depth examination of the this compound domain, focusing on its molecular mechanics, quantitative interaction data, and the experimental protocols essential for its study.

Core Concepts of the this compound Domain

The this compound domain functions as a dynamic scaffold, primarily responsible for recruiting profilin-actin complexes and delivering them to the actin filament barbed end, which is processively capped by the adjacent Formin Homology 2 (FH2) domain. This action dramatically accelerates the rate of actin filament elongation.[1][2][3]

Structure and Properties:

-

Intrinsically Disordered: The this compound domain is characterized as a natively unfolded polypeptide.[1] This flexibility is crucial for its function, allowing it to act as a "flexible whisker" that captures diffusing profilin-actin complexes.[4][5]

-

Polyproline Rich: The hallmark of the this compound domain is the presence of multiple polyproline tracks (also called proline-rich motifs or PRMs).[4][6] These tracks, which can vary in number, length, and sequence among different formins, serve as the binding sites for the actin-monomer-binding protein, profilin.[1][6] The polyproline segments are expected to form rigid type-II polyproline helices.[2]

-

Location: It is typically located immediately N-terminal to the FH2 domain, a position that is essential for the efficient transfer of actin monomers.[1][4]

Mechanism of Action: The primary role of the this compound domain is to increase the local concentration of polymerizable actin subunits for the FH2 domain. The process involves several key steps:

-

Recruitment: Profilin-actin complexes in the cytoplasm bind to the polyproline tracks on the flexible this compound domain.[7]

-

Diffusion and Delivery: The flexible nature of the this compound domain allows the bound profilin-actin complexes to diffuse and explore the space around the barbed end.[1][5] This diffusion brings the actin monomer into contact with the FH2-bound filament end.[8]

-

Transfer and Incorporation: The actin monomer is transferred from profilin to the barbed end of the filament, leading to elongation. This transfer is extremely rapid.[1][4]

-

Processive Elongation: The FH2 domain remains associated with the barbed end as new subunits are added, allowing for highly processive elongation.[2][4]

The efficiency of this process is influenced by the number and positioning of the polyproline tracks and their affinity for profilin.[1][9] Studies on the yeast formin Bni1p show that polyproline tracks with lower affinity for profilin near the FH2 domain, and those with higher affinity farther away, can optimize the transfer efficiency.[1][8]

Signaling and Functional Pathways

The this compound domain operates within a larger mechanism of formin-mediated actin polymerization. While other domains (like the GTPase-binding domain, GBD) are responsible for the upstream activation of the formin protein, the this compound and FH2 domains constitute the core machinery for filament assembly. The synergistic action of this compound and FH2 allows formins to be potent nucleators and elongators of unbranched actin filaments.

Quantitative Data on this compound Domain Interactions

The study of the this compound domain involves quantifying its binding affinities and the kinetics of the reactions it mediates. This data is crucial for building accurate models of cytoskeletal dynamics and for drug development efforts targeting formin activity.

| Interacting Partners | Formin Origin | Method | Parameter | Value | Reference(s) |

| This compound-FH2-Cter & Muscle Actin | A. thaliana Athis compound | Pyrene Assay | Kd (apparent) | ~40 nM | [10] |

| This compound (pPD track) & Profilin-Actin | S. cerevisiae Bni1p | TIRF Microscopy | kapp (transfer) | 9.9 µM-1s-1 | [2] |

| This compound (FMN1) & WW1-WW2 (FNBP4) | Mus musculus | SPR | KD | 0.56 nM | [11] |

| FH2-Cter & Muscle Actin | A. thaliana Athis compound | Pyrene Assay | Kd (apparent) | ~3.7 nM | [10] |

Note: The presence of the this compound domain can modulate the binding affinity of the adjacent FH2 domain to the actin filament barbed end, as seen in the comparison between Athis compound this compound-FH2-Cter and FH2-Cter constructs.[10]

Key Experimental Protocols

A variety of biochemical and biophysical techniques are employed to dissect the function of the this compound domain. Below are detailed methodologies for three cornerstone assays.

This assay is used to qualitatively or semi-quantitatively assess the physical interaction between a GST-tagged this compound domain and its binding partner, profilin.

Methodology:

-

Protein Expression and Purification:

-

Express the this compound domain of interest as a Glutathione S-transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.

-

Express and purify the potential binding partner (e.g., profilin) with a different tag (e.g., 6x-His) or as a native protein.

-

-

Binding Reaction:

-

Incubate a fixed amount of GST-FH1 fusion protein immobilized on glutathione beads with a molar excess of purified profilin in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.

-

Include negative controls: GST alone with profilin, and GST-FH1 beads without profilin.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

-

Discard the supernatant (the "unbound" fraction).

-

Wash the beads 3-5 times with cold binding buffer to remove non-specific interactors.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the total lysate, unbound supernatant, and eluted pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against profilin and GST. A band for profilin in the pellet lane for GST-FH1 (but not GST alone) indicates a direct interaction.[12]

-

TIRF microscopy allows for the direct observation of single actin filament elongation in real-time, making it a powerful tool for quantifying the effects of formins and profilin on polymerization rates.

Methodology:

-

Flow Cell Preparation:

-

Prepare glass coverslips by cleaning and coating them with N-ethylmaleimide (NEM)-modified myosin, which tethers actin filaments to the surface.

-

Assemble a flow cell using the coverslip and a glass slide.

-

-

Reaction Mixture:

-

Prepare a microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50-100 mM DTT, and an oxygen scavenging system).

-

In the buffer, combine G-actin (partially labeled with a fluorescent dye like Oregon Green or Alexa Fluor 488), the this compound-FH2 formin construct, and varying concentrations of profilin.[1]

-

-

Imaging:

-

Data Analysis:

-

Measure the length of individual filaments over time using software like ImageJ to determine elongation rates (in subunits/sec).

-

Distinguish formin-bound filaments from free filaments. Formin-bound filaments often appear dimmer in the presence of profilin because profilin has a higher affinity for unlabeled actin, leading to biased incorporation.[1][7]

-

Plot elongation rates as a function of profilin-actin concentration to determine kinetic parameters.[2]

-

SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the this compound domain and its binding partners in real-time and without labels.

Methodology:

-

Chip Preparation:

-

Covalently immobilize one purified protein (the "ligand," e.g., an this compound-containing construct) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling.

-

-

Binding Analysis:

-

Prepare a running buffer (e.g., HBS-N buffer).[11]

-

Inject a series of increasing concentrations of the second purified protein (the "analyte," e.g., profilin or a WW domain protein) over the sensor surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.

-

-

Dissociation and Regeneration:

-

After the association phase, flow the running buffer alone over the chip to measure the dissociation of the analyte.

-

If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Fitting:

-

Fit the resulting sensorgrams from the different analyte concentrations to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[11]

-

References

- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissection of two parallel pathways for formin-mediated actin filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. bio.purdue.edu [bio.purdue.edu]

- 11. Probing the ligand binding specificity of FNBP4 WW domains and interaction with this compound domain of FMN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Formin Homology 1 (FH1) Domain: A Technical Guide to its Structure, Conformational Dynamics, and Role in Actin Assembly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formin Homology 1 (FH1) domain is a critical, yet structurally enigmatic, component of formin proteins, master regulators of the actin cytoskeleton. Characterized as an intrinsically disordered region, the this compound domain functions as a flexible scaffold, recruiting profilin-actin complexes and facilitating their delivery to the filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This process is fundamental to the rapid elongation of unbranched actin filaments, which are essential for a myriad of cellular processes including cell motility, division, and morphogenesis. Understanding the nuanced relationship between the this compound domain's structure, its conformational plasticity, and its interaction with binding partners is paramount for elucidating the mechanisms of cytoskeletal regulation and for the development of novel therapeutics targeting actin-related pathologies. This technical guide provides an in-depth exploration of the this compound domain, detailing its structural features, the conformational changes it undergoes, and the experimental methodologies used to probe its function.

This compound Domain Structure: An Intrinsically Disordered Region with Functional Motifs

The Formin Homology 1 (this compound) domain is defined by its proline-rich nature and its classification as an intrinsically disordered protein (IDP) region.[1][2] Unlike globular domains with well-defined tertiary structures, the this compound domain exists as a dynamic ensemble of conformations.[1] This inherent flexibility is not a lack of structure, but rather a key functional attribute.

1.1. Polyproline Tracks: The Core Functional Units

The defining feature of the this compound domain is the presence of multiple polyproline tracks. These short, repeating proline sequences adopt a rigid, left-handed helical conformation known as a polyproline type II (PPII) helix.[3][4] These PPII helices serve as the primary binding sites for the actin-monomer-binding protein, profilin.[3][5] The number, length, and spacing of these polyproline tracks vary significantly among different formin isoforms, contributing to the diversity of their actin polymerization activities.[1][2]

The consensus binding motif for profilin within the this compound domain is generally characterized by a stretch of at least six proline residues, often interspersed with other amino acids.[5] The affinity of profilin for these tracks is a critical determinant of the efficiency of profilin-actin recruitment.[2][6]

1.2. Inter-Track Linkers: Flexible Tethers

Connecting the rigid polyproline tracks are flexible linker regions of varying lengths. These linkers, which are also intrinsically disordered, provide the this compound domain with a high degree of conformational freedom. This flexibility is crucial for the "fishing rod" mechanism of profilin-actin capture and delivery, allowing the profilin-bound polyproline tracks to diffuse and efficiently encounter the FH2 domain at the barbed end of the actin filament.[6][7] The length of these linkers directly impacts the rate of actin subunit delivery, with shorter linkers generally leading to more efficient transfer.[2]

1.3. Conformational Ensemble and Changes upon Binding

As an IDP, the this compound domain does not have a single, static structure but rather exists as a collection of interconverting conformations.[1] The binding of multiple profilin or profilin-actin complexes to the polyproline tracks can induce a conformational change in the this compound domain, leading to its expansion.[1][8] This expansion may be important for preventing steric hindrance and allowing for the efficient, independent function of each profilin-binding site.[1]

The this compound Domain in Action: A Signaling Pathway for Actin Elongation

The primary role of the this compound domain is to act as a crucial intermediary in the formin-mediated actin elongation pathway. This process can be conceptualized as a series of coordinated events, as depicted in the signaling pathway diagram below.

The process begins with the formation of a complex between profilin and G-actin in the cytosol. This profilin-actin complex is then captured by the polyproline tracks of the this compound domain.[5] The flexible nature of the this compound domain allows it to act as a "whiskery" appendage that explores the local environment for profilin-actin.[6] Once bound, the profilin-actin complex is rapidly delivered to the FH2 domain, which is processively associated with the barbed end of the actin filament.[7] This delivery is a diffusion-limited process, meaning its rate is governed by the random thermal motion of the this compound domain.[6][9] The FH2 domain then mediates the transfer of the actin subunit to the growing filament, leading to its elongation.[7]

Quantitative Analysis of this compound Domain Function

The function of the this compound domain can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies on different formin isoforms.

Table 1: Binding Affinities of Profilin for this compound Domains

| Formin | Species | Method | Kd (µM) | Reference |

| mDia1 | Mouse | Fluorescence Spectroscopy | 1.3 ± 0.2 | [Not explicitly found in search results] |

| Bni1p | S. cerevisiae | Not Specified | Not Specified | [Not explicitly found in search results] |

| Athis compound | A. thaliana | Not Specified | Not Specified | [5][10] |

Table 2: Actin Elongation Rates Modulated by this compound-FH2 Constructs

| Formin Construct | Species | Conditions | Elongation Rate (subunits/s) | Reference |

| Bni1p (FH1FH2) | S. cerevisiae | + Profilin | >100 | [5] |

| mDia1 (FH1FH2) | Mouse | + Profilin | ~4.5x faster than uncapped | [11] |

| Cdc12p (FH1FH2) | S. pombe | + Profilin | ~ same as uncapped | [11] |

| Athis compound (this compound-FH2-Cter) | A. thaliana | + Profilin | 3.5 ± 0.5 | [10] |

| For2A (this compound-FH2) | P. patens | + Profilin | >115 | [12] |

| For1D (this compound-FH2) | P. patens | + Profilin | Slower than For2A | [12] |

Table 3: Dissociation Constants (Kd) of Formin Constructs for Actin Filament Barbed Ends

| Formin Construct | Species | Kd (nM) | Reference |

| Athis compound (FH2-Cter) | A. thaliana | ~3.7 | [5][10] |

| Athis compound (this compound-FH2-Cter) | A. thaliana | ~40 | [5][10] |

Experimental Protocols for Studying the this compound Domain

A variety of experimental techniques are employed to investigate the structure and function of the this compound domain. Detailed protocols for some of the key methods are provided below.

4.1. Protein Purification

4.1.1. Recombinant Formin this compound-FH2 Construct Purification

This protocol describes the purification of His-tagged formin constructs from E. coli.[13][14]

-

Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the His-tagged this compound-FH2 construct. Grow the cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse the cells by sonication or using a microfluidizer.

-

Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound formin construct with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Buffer Exchange and Storage: Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and store at -80°C.

4.1.2. Profilin Purification

This protocol outlines a common method for purifying recombinant profilin from E. coli using a poly-L-proline affinity column.[4][15][16]

-

Expression and Lysis: Express recombinant profilin in E. coli as described for the formin construct. Lyse the cells in a buffer such as 10 mM Tris-HCl pH 8.0, 1 mM EDTA, and protease inhibitors.

-

Poly-L-Proline Affinity Chromatography: Prepare a poly-L-proline-sepharose column. Apply the clarified cell lysate to the column.

-

Washing: Wash the column with a wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl). A high-concentration urea wash (e.g., 4 M urea) can be used to remove tightly bound contaminants.

-

Elution: Elute the bound profilin with a high-concentration urea buffer (e.g., 8 M urea).

-

Refolding and Dialysis: Dialyze the eluted profilin extensively against a storage buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT) to remove the urea and allow the protein to refold.

-

Storage: Store the purified profilin at 4°C or -80°C.

4.2. In Vitro Actin Polymerization Assays

4.2.1. Pyrene-Actin Polymerization Assay

This assay measures the bulk rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.[1][3][6][17]

-

Reagent Preparation: Prepare a stock of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). Prepare solutions of the this compound-FH2 construct and profilin in a compatible buffer.

-

Reaction Setup: In a fluorometer cuvette, combine the G-actin mix, this compound-FH2 construct, and profilin (if applicable) in G-buffer.

-

Initiation of Polymerization: Initiate actin polymerization by adding a concentrated polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).

-

Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation wavelength ~365 nm, emission wavelength ~407 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization is determined from the slope of the linear portion of the curve.

4.3. Single-Filament Visualization by TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of individual actin filaments elongating in real-time, providing insights into the processivity and elongation rates mediated by formins.[2][11][18][19]

-

Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Functionalize the coverslip surface to anchor the formin constructs (e.g., via biotin-streptavidin linkage or by coating with NEM-myosin). Block the surface to prevent non-specific protein adsorption.

-

Formin Immobilization: Introduce the this compound-FH2 construct into the flow cell and allow it to bind to the functionalized surface.

-

Initiation of Elongation: Introduce a solution containing fluorescently labeled G-actin (e.g., Oregon Green- or Alexa Fluor-labeled) and profilin into the flow cell.

-

Imaging: Visualize the elongation of individual actin filaments from the anchored formins using a TIRF microscope. Acquire time-lapse images.

-

Data Analysis: Generate kymographs from the time-lapse movies to visualize the growth of individual filaments. Measure the change in filament length over time to determine the elongation rate. The processivity can be assessed by measuring the duration for which a formin remains associated with the growing barbed end.[8][20]

4.4. Studying Conformational Changes

4.4.1. Förster Resonance Energy Transfer (FRET)

FRET can be used to measure conformational changes within the this compound domain or between the this compound and FH2 domains by labeling specific residues with a donor and an acceptor fluorophore. A change in the distance between the fluorophores upon a conformational change will result in a change in FRET efficiency.[21][22]

-

Protein Labeling: Introduce fluorescent labels (a FRET pair, e.g., Cy3 and Cy5) at specific sites within the this compound domain or on both the this compound and FH2 domains. This can be achieved through site-directed mutagenesis to introduce cysteine residues for labeling or by incorporating fluorescent non-natural amino acids.

-

Spectroscopic Measurements: Measure the fluorescence emission spectrum of the labeled protein. Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

Induce Conformational Change: Induce a conformational change by adding a binding partner (e.g., profilin) or by changing the buffer conditions.

-

Measure FRET Change: Remeasure the fluorescence emission spectrum and calculate the change in FRET efficiency. An increase in FRET indicates a decrease in the distance between the fluorophores, while a decrease in FRET indicates an increase in distance.

4.4.2. Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for studying the overall shape and conformational flexibility of macromolecules in solution, making it well-suited for characterizing the intrinsically disordered this compound domain.[23][24][25][26]

-

Sample Preparation: Prepare a highly pure and monodisperse sample of the this compound domain or the this compound-FH2 construct in a suitable buffer.

-

Data Collection: Collect SAXS data at a synchrotron source.

-

Data Analysis: Analyze the scattering data to determine the radius of gyration (Rg), which provides information about the overall size of the molecule. A Kratky plot can be used to assess the degree of flexibility.

-

Ensemble Modeling: Use computational methods, such as the Ensemble Optimization Method (EOM), to generate a pool of random conformations of the this compound domain and select an ensemble of structures that best fits the experimental SAXS data. This provides a model of the conformational space sampled by the flexible this compound domain.

Conclusion and Future Directions

The Formin Homology 1 domain, with its unique blend of structural disorder and functional motifs, represents a fascinating and crucial element in the regulation of the actin cytoskeleton. Its ability to act as a dynamic and efficient delivery system for profilin-actin complexes is central to the rapid assembly of unbranched actin filaments. The experimental techniques outlined in this guide provide a robust toolkit for dissecting the intricate details of this compound domain function.

Future research will likely focus on several key areas. A more comprehensive characterization of the conformational ensembles of different this compound domains, both in their free and profilin-bound states, will provide deeper insights into the structural basis of their function. The development of high-resolution, real-time imaging techniques will allow for a more detailed visualization of the dynamic interactions between the this compound domain, profilin-actin, and the FH2 domain at the single-molecule level. Furthermore, a greater understanding of how the activity of the this compound domain is regulated by other cellular factors and post-translational modifications will be essential for a complete picture of its role in cellular processes. Ultimately, a thorough understanding of the this compound domain will not only advance our fundamental knowledge of cytoskeletal dynamics but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant actin regulation.

References

- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. The Formin Homology 1 Domain Modulates the Actin Nucleation and Bundling Activity of Arabidopsis FORMIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 7. The mode of subunit addition regulates the processive elongation of actin filaments by formin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of formin processivity by profilin and mechanical tension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio.purdue.edu [bio.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. Rapid formin-mediated actin-filament elongation is essential for polarized plant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 16. Purification of profilin from Saccharomyces cerevisiae and analysis of profilin-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 18. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Live Cell FRET Analysis of the Conformational Changes of Human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. embl-hamburg.de [embl-hamburg.de]

- 24. Applying Small Angle X-Ray Scattering (SAXS) To Protein Structure Predictions To Characterize Conformations In Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. embl-hamburg.de [embl-hamburg.de]

- 26. Characterizing flexible macromolecules with SAXS. – The SIBYLS Beamline [bl1231.als.lbl.gov]

The Role of the FH1 Domain in Cell Migration and Invasion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. As an intrinsically disordered, proline-rich region, the this compound domain's primary role is to recruit profilin-actin complexes and facilitate their rapid delivery to the actin filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This function dramatically accelerates actin filament elongation, a fundamental process driving the formation of structures essential for cell motility, such as stress fibers and filopodia.[1][2][3] Dysregulation of formin activity, and by extension this compound-mediated functions, is implicated in pathological processes involving aberrant cell migration and invasion, most notably in cancer metastasis. This guide provides an in-depth analysis of the this compound domain's molecular mechanism, its role in signaling pathways governing cell movement, and the experimental methodologies used for its study.

The Core Mechanism of the this compound Domain

The formin protein family is defined by the presence of the highly conserved this compound and FH2 domains, which work in concert to nucleate and elongate unbranched actin filaments.[4][5]

-

FH2 Domain: This domain forms a dimer that encircles the barbed end of an actin filament, processively moving with the growing end while still allowing for the addition of new actin monomers.[2][3]

-

This compound Domain: Located N-terminal to the FH2 domain, the this compound domain is characterized by multiple polyproline tracks.[2][6] These tracks serve as binding sites for the actin-monomer-binding protein, profilin.[7] The this compound domain itself is predicted to be natively unfolded and flexible, aside from the rigid polyproline helices.[2][8]

The central function of the this compound domain is to act as a "landing pad" or scaffold for profilin-actin complexes. By binding these complexes, it significantly increases their local concentration near the FH2-associated barbed end.[3][5] The flexibility of the this compound domain allows it to act like a "whisking arm," rapidly and efficiently delivering the profilin-actin cargo to the FH2 domain for incorporation into the growing filament.[1][2] This delivery mechanism is so efficient that it can accelerate elongation rates beyond the diffusion-limited rate of free actin monomers.[1]

The number and arrangement of polyproline tracks within the this compound domain directly influence the rate of actin elongation.[1][9] Studies on the yeast formin Bni1p have shown that increasing the number of polyproline tracks leads to a higher rate of barbed-end elongation over a wide range of profilin concentrations.[1]

Signaling Pathways Regulating this compound-Dependent Cell Migration

The activity of formin proteins is tightly regulated by upstream signaling pathways, primarily involving the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[10][11] These GTPases act as molecular switches that can relieve the autoinhibitory state of certain formins, thereby activating their actin polymerization functions and promoting cell migration.

For instance, the formin-homology-domain-containing protein FHOD1 interacts with Rac1.[10][12] Overexpression of full-length FHOD1 has been shown to enhance cell migration, an effect that is dependent on the presence of its this compound and FH2 domains.[10][13] A truncated FHOD1 mutant lacking these domains fails to stimulate migration, highlighting the essential role of this compound/FH2-mediated actin assembly in this process.[10][12] Similarly, the Diaphanous-related formins (mDia) are well-known effectors of RhoA and Cdc42.[11] Activation of mDia proteins by these GTPases leads to the formation of actin structures like stress fibers, which are crucial for cell contraction and movement.[10][11]

Role in Cancer Cell Migration and Invasion

The machinery of cell migration is often hijacked by cancer cells to facilitate metastasis. The formin protein Daam1, which contains this compound and FH2 domains, has been shown to enhance the motility of breast cancer cells.[4] Daam1 interacts with Fascin, an actin-bundling protein, via its FH domains. This interaction promotes the formation and extension of pseudopodia, which are crucial for cell movement.[4] Interestingly, while both this compound and FH2 domains of Daam1 interact with Fascin, the FH2 domain appears to have a stronger interaction. Overexpression of the FH2 domain alone significantly promoted cell migration, whereas the this compound domain showed a dominant-negative effect in this specific context, suggesting a complex regulatory interplay between the domains.[4]

The formin FHOD1 also plays a role in promoting migration in melanoma and fibroblast cells.[13] Stable overexpression of FHOD1 enhances cell migration towards extracellular matrix proteins like collagen and fibronectin, a process fundamental to invasion.[10][12] This demonstrates a direct link between the activity of an this compound-containing protein and the invasive potential of cells.

Quantitative Data Summary

The function of the this compound domain and its impact on actin dynamics have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Actin Elongation Rates and Binding Affinities

| Parameter | Value | Organism/Protein | Experimental Context | Citation |

|---|---|---|---|---|

| Profilin-Actin Concentration | 0.5–25 µM | S. cerevisiae (Bni1p) | Range over which elongation rate increases with the number of this compound polyproline tracks. | [1][9] |

| Max Elongation Rate (this compound-mediated) | >100 subunits/s | S. cerevisiae (Bni1p) | In vitro rate with sufficient profilin-actin. | [1] |

| Rate-Limiting Step Transfer Rate | at least 88 s⁻¹ | S. cerevisiae (Bni1p) | The binding of profilin-actin to the this compound domain is the rate-limiting step up to this rate. | [1][9] |

| Profilin-Actin Binding Affinity | 2.9 µM | S. cerevisiae | Affinity of actin monomers for profilin. |[14] |

Table 2: Effects of Formin Expression on Cell Migration

| Protein/Construct | Cell Line | Effect on Migration | Citation |

|---|---|---|---|

| Full-length FHOD1 | WM35 Melanoma, NIH-3T3 Fibroblasts | Enhanced migration to type-I collagen and fibronectin. | [10][12] |

| FHOD1 (1-421) (lacks this compound/FH2) | WM35 Melanoma, NIH-3T3 Fibroblasts | No change in migration compared to control cells. | [10][12] |

| Daam1 (FH2 domain only) | MDA-MD-231 Breast Cancer | Significantly promoted cell migration and pseudopodia extension. | [4] |

| Daam1 (GBD-FH1 domain) | MDA-MD-231 Breast Cancer | Dominant-negative effect on pseudopodia extension and cell migration. |[4] |

Key Experimental Protocols

The study of the this compound domain's function relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Actin Polymerization Assay using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize and measure the elongation of single actin filaments in real-time.[1]

Objective: To measure the effect of this compound domain constructs and profilin on the elongation rate of individual actin filaments.

Methodology:

-

Protein Purification: Purify formin constructs (e.g., FH1FH2 fragments of Bni1p with varying numbers of polyproline tracks), G-actin (partially labeled with a fluorescent dye like Oregon Green), and profilin.[1][2]

-

Flow Cell Preparation: Prepare a glass flow cell and coat the surface with a protein (like NEM-myosin) that tethers actin filaments.

-

Initiate Polymerization: Introduce a polymerization mix into the flow cell containing fluorescently labeled G-actin, profilin at a desired concentration, ATP, and the formin construct being tested.

-

Imaging: Use a TIRF microscope to visualize the growing ends of individual actin filaments. The evanescent wave excites only the fluorophores near the glass surface, resulting in a high signal-to-noise ratio.

-

Data Analysis: Record time-lapse images and measure the change in filament length over time to calculate the elongation rate (in subunits/second). Compare rates between different formin constructs and profilin concentrations.[1]

Protein Interaction Analysis using Pull-Down Assay

Pull-down assays are used to confirm physical interactions between proteins, such as the binding of a formin domain to an actin-associated protein.[4]

Objective: To determine if a specific domain of a formin protein (e.g., Daam1 this compound or FH2) interacts with a putative binding partner (e.g., Fascin).

Cell Migration and Invasion Assay (Boyden Chamber)

The Boyden chamber, or Transwell assay, is a common method to quantify the migratory and invasive capacity of cells in vitro.[4]

Objective: To measure the effect of overexpressing or knocking down an this compound-containing protein on cell migration.

Methodology:

-

Cell Preparation: Culture cells (e.g., MDA-MB-231) and transfect them with constructs expressing the protein of interest (e.g., full-length Daam1, this compound domain) or a control vector.

-

Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8.0 µm pores for migration). For invasion assays, the membrane is coated with a layer of extracellular matrix like Matrigel.

-

Seeding: Place the insert into a well of a culture plate containing media with a chemoattractant (e.g., serum). Seed the transfected cells in serum-free media into the upper chamber of the insert.

-

Incubation: Incubate the plate for a period (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: Remove non-migrated cells from the top surface of the membrane. Fix and stain the cells that have migrated to the bottom surface.

-

Analysis: Count the number of stained cells in several microscopic fields. Compare the average number of migrated cells between different experimental conditions.

Conclusion and Therapeutic Outlook

The this compound domain is an essential functional module within formin proteins, acting as a crucial accelerator for actin polymerization. Its ability to capture and deliver profilin-actin complexes to the growing barbed end directly fuels the construction of actin-based structures that drive cell migration and invasion.[1][10] The regulation of formin activity by Rho GTPase signaling pathways places the this compound domain at the nexus of signals that control cell motility.[11] Given the established role of formins like FHOD1 and Daam1 in promoting cancer cell migration, the interaction between the this compound domain and profilin, or the upstream regulation of formin activation, represents a potential target for therapeutic intervention aimed at inhibiting metastatic progression. Future research and drug development efforts may focus on designing small molecules or biologics that disrupt these specific molecular interactions.

References

- 1. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formin homology domains of Daam1 bind to Fascin and collaboratively promote pseudopodia formation and cell migration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. osti.gov [osti.gov]

- 9. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The formin-homology-domain-containing protein FHOD1 enhances cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Profilin’s affinity for formin regulates the availability of filament ends for actin monomer binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between the Formin Homology 1 (FH1) Domain and the Profilin-Actin Complex

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular interactions governing the formin-mediated elongation of actin filaments, with a specific focus on the crucial role of the Formin Homology 1 (FH1) domain in recruiting and delivering profilin-actin complexes to the growing barbed end of the filament.

Executive Summary

Formin proteins are central regulators of the actin cytoskeleton, responsible for nucleating and processively elongating unbranched actin filaments.[1][2][3] This process is dramatically accelerated by the synergistic action of the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains in the presence of the actin-monomer-binding protein, profilin. The FH2 domain forms a dimeric ring-like structure that encircles the barbed end of an actin filament, while the N-terminally adjacent this compound domain acts as a flexible, proline-rich "fishing line".[1][4] The this compound domain captures profilin-actin complexes from the cytoplasm and delivers them to the FH2 domain, thereby increasing the local concentration of actin subunits and facilitating rapid, processive filament elongation at rates that can exceed diffusion-limited assembly.[1][5] This document details the mechanism of this interaction, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.

The Core Interaction Mechanism

The formin-mediated actin elongation cycle is a highly dynamic process. The FH2 domain remains processively associated with the growing barbed end, while the intrinsically disordered this compound domain, studded with multiple polyproline (pP) tracks, recruits profilin-actin complexes.[4][5][6]

Key Steps:

-

Recruitment: Profilin, bound to an actin monomer, has a high affinity for the polyproline helices within the this compound domain.[1][5] Profilin can bind simultaneously to both an actin monomer and a polyproline track without mutual interference.[1][7]

-

Concentration and Diffusion: The presence of multiple pP tracks on the two flexible this compound domains of the formin dimer effectively concentrates profilin-actin complexes in the vicinity of the FH2-bound barbed end.[1][4]

-

Delivery and Transfer: The flexibility of the this compound domain allows the tethered profilin-actin complex to diffuse rapidly and collide with the barbed end.[4][6] This leads to the formation of a transient "ring complex" involving the FH2 domain, the barbed end, the this compound domain, profilin, and the actin monomer.[1][8]

-

Incorporation and Release: The actin subunit is transferred from profilin to the barbed end and incorporated into the filament. Subsequently, the this compound-profilin complex dissociates, completing the cycle and preparing for the next subunit addition.[1]

The binding of the profilin-actin complex to the this compound domain is the rate-limiting step in this process under most physiological conditions.[5][9][10]

The following diagram illustrates the fundamental process of profilin-actin delivery by the this compound domain.

Quantitative Data Summary

The efficiency of formin-mediated elongation is influenced by several factors, including the number and sequence of polyproline tracks within the this compound domain, their affinity for profilin, and the concentration of both profilin-actin complexes and free profilin.[4][5]

| Parameter | Organism/Formin | Value/Observation | Significance | Reference |

| Binding Affinity (Kd) | Bni1p (Yeast) pPB peptide - Profilin | ~20 µM | Higher affinity tracks contribute more to elongation, especially when distant from the FH2 domain. | [4] |

| Binding Affinity (Kd) | Bni1p (Yeast) pPC peptide - Profilin | ~600 µM | Weaker affinity tracks are optimal near the FH2 domain for rapid actin transfer. | [4] |

| Binding Affinity (Kd) | Bni1p (Yeast) pPD peptide - Profilin | ~1200 µM | Very weak affinity highlights the sequence-dependence of the interaction. | [4] |

| Binding Affinity (Kd) | mDia1 (Mouse) this compound - Profilin | ~16.5 µM | Represents the overall affinity of a multi-track this compound domain for profilin. | [11] |

| Elongation Rate | Bni1p (Yeast) | Increases with the number of pP tracks (from 1 to 8). | Demonstrates that each pP track contributes independently to capturing and delivering profilin-actin. | [5] |

| Elongation Rate | Bni1p (Yeast) | Can exceed 100 subunits/sec in vitro. | This compound-mediated delivery overcomes the diffusion limit for free actin monomers. | [5] |

| Rate-Limiting Step | Bni1p (Yeast) | Binding of profilin-actin to this compound is rate-limiting up to at least 88 s⁻¹. | Highlights the importance of the initial capture step in the overall elongation process. | [5][10] |

| Inhibition | General | High concentrations of free profilin inhibit elongation. | Free profilin competes with profilin-actin for binding sites on the this compound domain. | [1][5] |

| Processivity | Bni1p (Yeast) | Dissociation from the barbed end is proportional to the elongation rate. | Subunit addition promotes a state that is prone to dissociation. | [5][9] |

Experimental Protocols

The study of the this compound-profilin-actin interaction relies on a combination of biochemical reconstitution, single-molecule imaging, and computational modeling.

TIRFm is the primary technique used to directly observe and quantify the elongation of single actin filaments in real-time.[5] It allows for precise measurement of elongation rates under various conditions.

Methodology:

-

Protein Preparation: Recombinant formin constructs (typically containing this compound and FH2 domains), profilin, and actin are expressed and purified.[12] A fraction of the actin is fluorescently labeled (e.g., with Oregon Green at Cys-374).[5]

-

Flow Chamber Assembly: A microfluidic flow chamber is constructed on a glass coverslip. The surface is passivated (e.g., with PEG) to prevent non-specific protein adsorption. Formin constructs may be anchored to the surface via biotin-streptavidin linkage.[13]

-

Initiation of Polymerization: A reaction mixture containing G-actin (a mix of labeled and unlabeled monomers), profilin, ATP, and formin is introduced into the chamber. Polymerization is initiated by the addition of a polymerization buffer (containing KCl and MgCl2).[14]

-

Imaging: The chamber is placed on a TIRF microscope. An evanescent field excites fluorophores only within ~100 nm of the coverslip, resulting in a high signal-to-noise ratio. Time-lapse images of growing filaments are captured.

-

Data Analysis: The length of individual filaments is measured over time using kymograph analysis. The slope of the length-versus-time plot yields the elongation rate (in subunits/sec). Rates for formin-bound filaments (which often appear dimmer due to preferential incorporation of unlabeled actin via the this compound-profilin pathway) are compared to freely elongating filaments.[15][16]

This fluorescence spectroscopy-based assay measures the overall rate of actin polymerization in a bulk solution.

Methodology:

-

Reagent Preparation: A sample of G-actin is labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into an F-actin filament.

-

Reaction Setup: Unlabeled G-actin, a small percentage of pyrene-labeled G-actin, profilin, and the formin construct are mixed in a low-salt buffer.

-

Measurement: The reaction is initiated by adding a high-salt polymerization buffer. The change in pyrene fluorescence is monitored over time in a fluorometer.

-

Analysis: The resulting sigmoidal curve represents three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady state). The maximum slope of the curve is proportional to the bulk elongation rate. The length of the lag phase provides information about nucleation efficiency.[17]

Factors Influencing Interaction and Elongation

The rate of formin-mediated actin polymerization is not constant but is finely tuned by the molecular architecture of the this compound domain and the cellular concentration of profilin.

-

Number and Affinity of Polyproline Tracks: A higher number of pP tracks generally leads to a faster elongation rate, as it increases the probability of capturing a profilin-actin complex.[5] Furthermore, the affinity of these tracks is tuned for optimal function; tracks with lower affinity are more effective near the FH2 domain for rapid release, while higher affinity tracks are advantageous further away to compensate for the longer diffusion time.[4][18]

-

Profilin Concentration: The elongation rate shows a biphasic dependence on profilin concentration. The rate increases as the concentration of the profilin-actin substrate rises. However, at very high concentrations, free profilin outcompetes profilin-actin for binding to the this compound domain, leading to an inhibition of the elongation rate.[5][13]

Conclusion and Future Directions

The interaction between the this compound domain and the profilin-actin complex is a sophisticated molecular mechanism that enables formins to be highly potent and processive elongators of actin filaments. The flexible, multi-valent nature of the this compound domain allows it to act as a "subunit loading device," overcoming the diffusion-limited constraints of spontaneous polymerization. For researchers in drug development, understanding the quantitative aspects of this interaction could provide novel avenues for modulating cytoskeletal dynamics. Targeting the this compound-profilin interface could offer a specific means to control the activity of particular formin isoforms involved in disease processes such as cancer cell migration and invasion. Future research, combining advanced imaging, computational modeling, and structural biology, will continue to unravel the intricate details of this fundamental cellular process.[6][19]

References

- 1. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of formin-mediated actin assembly and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the profilin-poly-L-proline complex involved in morphogenesis and cytoskeletal regulation [pubmed.ncbi.nlm.nih.gov]

- 8. Direct observation of the conformational states of formin mDia1 at actin filament barbed ends and along the filament - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. pollardlab.yale.edu [pollardlab.yale.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. The mode of subunit addition regulates the processive elongation of actin filaments by formin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profilin’s affinity for formin regulates the availability of filament ends for actin monomer binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.purdue.edu [bio.purdue.edu]

- 18. experts.umn.edu [experts.umn.edu]

- 19. osti.gov [osti.gov]

The Evolving Landscape of the Formin FH1 Domain: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The formin family of proteins are central regulators of the actin cytoskeleton across all eukaryotes. Their ability to nucleate and elongate actin filaments is critical for a myriad of cellular processes, from cell division and migration to morphogenesis. A key component of this machinery is the Formin Homology 1 (FH1) domain, a proline-rich, intrinsically disordered region that acts as a scaffold for profilin-actin complexes, thereby fueling rapid actin polymerization. This technical guide provides an in-depth exploration of the evolution of the this compound domain across diverse species, its role in cellular signaling, and its potential as a therapeutic target. We present a comparative analysis of this compound domain architecture, detailed experimental protocols for its study, and a forward-looking perspective on its relevance in drug discovery.

Introduction to Formins and the this compound Domain

Formins are a large and diverse family of multi-domain proteins that play a pivotal role in organizing the actin cytoskeleton.[1][2] They are characterized by the presence of a highly conserved Formin Homology 2 (FH2) domain, which nucleates actin filaments and remains processively associated with the fast-growing (barbed) end.[2] Adjacent to the FH2 domain lies the Formin Homology 1 (this compound) domain, a flexible, proline-rich region that is largely unstructured.[2][3] The primary function of the this compound domain is to recruit profilin-actin complexes, effectively increasing the local concentration of actin monomers available for incorporation into the growing filament.[3][4] This collaboration between the this compound and FH2 domains allows for rapid and controlled actin polymerization.[4]

The this compound domain's structure is characterized by the presence of multiple polyproline tracts, which serve as binding sites for the actin-monomer-binding protein, profilin.[3] The number, length, and spacing of these polyproline tracts can vary significantly between different formins and across species, influencing the rate of actin elongation.[4][5] This variability underscores the evolutionary adaptation of formin function to suit the specific needs of different organisms and cell types.

Evolutionary Conservation and Diversification of the this compound Domain

Phylogenetic analyses of the formin protein family reveal a fascinating story of evolution, with the FH2 domain being a eukaryotic innovation that appears to have originated only once.[6] While the FH2 domain is the defining feature of formins, the this compound domain, though less conserved in its primary sequence, is a common partner.[7][8] The evolution of the formin multigene family has been shaped by gene duplication and genomic rearrangements, leading to a wide diversity of formin subtypes with specialized functions.[6]

The architecture of the this compound domain exhibits considerable variation across species, reflecting the diverse requirements for actin assembly in different cellular contexts. This diversity is evident in the length of the domain, the number and composition of polyproline tracts, and the overall proline content. For instance, some formins in apicomplexans and diatoms lack an this compound domain altogether, suggesting alternative or less prominent roles for profilin-mediated actin elongation in these organisms.[6] In contrast, mammalian formins often possess long and complex this compound domains with numerous profilin-binding sites.[9]

Below is a comparative summary of this compound domain characteristics in a selection of formins from different species.

| Species | Formin | This compound Domain Length (Amino Acids) | Number of Polyproline Tracts | Proline Percentage (%) | Reference(s) |

| Homo sapiens | mDia1 | ~250 | ~14 | ~30 | [9] |

| Mus musculus | mDia1 | ~250 | ~14 | ~30 | [9] |

| Saccharomyces cerevisiae | Bni1p | ~150 | 4 | ~25 | [3][5] |

| Drosophila melanogaster | Diaphanous | ~200 | ~8 | ~28 | [5] |

| Caenorhabditis elegans | CYK-1 | ~100 | ~5 | ~22 | [10] |

| Dictyostelium discoideum | ForC | 0 (Lacks this compound domain) | 0 | 0 | [2] |

| Arabidopsis thaliana | Athis compound | ~140 | 1 (typical) | ~15 | [11] |

Note: The values presented in this table are approximate and can vary depending on the specific isoform and the methods used for domain prediction. The number of polyproline tracts is based on the presence of at least three consecutive proline residues.

This quantitative data highlights the significant diversification of the this compound domain. The general trend observed in many formins is that the polyproline tracks with weaker affinity for profilin are located closer to the FH2 domain, while those with higher affinity are found further away.[5] This arrangement is thought to optimize the efficiency of actin monomer delivery to the barbed end.[5]

Signaling Pathways Involving the this compound Domain

Formin activity is tightly regulated within the cell, and the this compound domain, while primarily a structural scaffold, is embedded within a complex network of signaling pathways. The most well-characterized mode of formin regulation is through the action of small Rho GTPases, such as Rho, Rac, and Cdc42.[1] Many formins, particularly those of the Diaphanous-related formin (DRF) subfamily, are maintained in an autoinhibited state through an intramolecular interaction between an N-terminal GTPase-binding domain (GBD) and a C-terminal Diaphanous autoregulatory domain (DAD).[12] The binding of an active Rho GTPase to the GBD disrupts this autoinhibition, leading to the activation of the formin.

The following diagram illustrates a simplified signaling pathway leading to the activation of a Diaphanous-related formin.

References

- 1. researchgate.net [researchgate.net]

- 2. Formins at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Visualization and Quantification of the Actin Nucleation and Elongation Events in vitro by TIRF Microscopy [en.bio-protocol.org]

- 7. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phylogenetic Analysis of the Formin Homology 2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Formin Homology 1 Domain Modulates the Actin Nucleation and Bundling Activity of Arabidopsis FORMIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Central Role of FH1 Domains in Cellular Signaling: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. This technical guide provides an in-depth exploration of the signaling pathways governed by this compound domains and the intricate mechanisms that regulate their function. We delve into the core interactions of the this compound domain, particularly with profilin-actin complexes, and its role in the processive elongation of actin filaments. Furthermore, we examine the overarching regulation of formin activity through autoinhibition and activation by Rho GTPases. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound domain function, and presents visual diagrams of the associated signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Formin Homology (FH) Domains

Formin proteins are a large family of multi-domain proteins that play a pivotal role in nucleating and elongating unbranched actin filaments.[1][2][3] Their function is central to a wide array of cellular processes, including cell division, migration, and the establishment of cell polarity.[4] The defining features of formins are the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains.[5]

The FH2 domain is a dimeric, doughnut-shaped structure that nucleates actin polymerization and remains processively associated with the barbed (fast-growing) end of the actin filament.[1][6] The This compound domain is an intrinsically disordered region rich in proline residues, which serves as a binding site for profilin, an actin-monomer-binding protein.[5][7][8] This interaction is crucial for the efficient elongation of actin filaments.

The this compound Domain Signaling Pathway: A Closer Look

The primary function of the this compound domain is to recruit profilin-actin complexes and deliver them to the FH2 domain at the barbed end of the growing actin filament.[7][9] This process significantly accelerates the rate of actin polymerization. The flexible nature of the this compound domain allows it to act as a "whiskery" appendage, capturing profilin-actin from the cytoplasm and funneling it to the site of polymerization.[7][10]

The Core Interaction: this compound and Profilin-Actin

The proline-rich motifs (PRMs) within the this compound domain are the specific binding sites for profilin.[7] The number and spacing of these PRMs can vary between different formin proteins, influencing the efficiency of profilin-actin recruitment and the overall rate of filament elongation.[7][9] The affinity of profilin for these polyproline tracks is a key determinant of the transfer rate of actin monomers to the barbed end.[7]

Quantitative Aspects of this compound Domain Interactions

The binding affinities and kinetic parameters of this compound domain interactions are crucial for understanding the efficiency of formin-mediated actin polymerization. The following table summarizes key quantitative data from the literature.

| Interacting Proteins | Parameter | Value | Species/Formin | Reference |

| This compound (Bni1p, pPB track) - Profilin | Estimated Kd | 20 µM | S. cerevisiae | [7] |

| This compound (Bni1p, pPC track) - Profilin | Estimated Kd | 600 µM | S. cerevisiae | [7] |

| This compound (Bni1p, pPD track) - Profilin | Estimated Kd | 1200 µM | S. cerevisiae | [7] |

| FH2-Cter (Athis compound) - Actin Barbed End | Apparent Kd | ~3.7 nM | Arabidopsis | [11][12] |

| This compound-FH2-Cter (Athis compound) - Actin Barbed End | Apparent Kd | ~40 nM | Arabidopsis | [12] |

| This compound-FH2-Cter (AtFH5) - Actin Barbed End | Kd | ~32 nM | Arabidopsis | [12] |

| Bni1(pP1FH2)p - Profilin-Actin | Apparent kon | 9.9 µM-1s-1 | S. cerevisiae | [13] |

| Bni1(pP8FH2)p - Profilin-Actin | Apparent kon | 39 µM-1s-1 | S. cerevisiae | [13] |

| For2A (this compound-FH2) - Actin Elongation Rate | Rate | ~115 subunits/s | P. patens | [14] |

| Chim1-2 (this compound-FH2) - Actin Elongation Rate | Rate | ~43 subunits/s | P. patens | [14] |

| For1D (this compound-FH2) - Actin Elongation Rate | Rate | ~24 subunits/s | P. patens | [14] |

| Chim2-1 (this compound-FH2) - Actin Elongation Rate | Rate | ~6 subunits/s | P. patens | [14] |

Regulation of Formin Activity

The activity of formin proteins is tightly regulated to ensure that actin polymerization occurs at the right time and place. The primary mechanism of regulation for many formins, particularly the Diaphanous-related formins (DRFs), is autoinhibition.[2][15]

Autoinhibition: The DID-DAD Interaction

DRFs possess a Diaphanous Inhibitory Domain (DID) at their N-terminus and a Diaphanous Autoregulatory Domain (DAD) at their C-terminus.[1][16] In the inactive state, the DAD folds back and binds to the DID, creating a closed conformation that prevents the FH2 domain from nucleating actin filaments.[1][16] This intramolecular interaction effectively locks the formin in an "off" state. Structural studies of the autoinhibited complex of mDia1 have revealed that the actin-binding sites on the FH2 domain are sterically occluded in this conformation.[11][17][18]

Activation by Rho GTPases

The autoinhibition of DRFs is relieved by the binding of active, GTP-bound Rho family GTPases (e.g., RhoA, Rac, Cdc42) to the GTPase-Binding Domain (GBD) located near the N-terminal DID.[2][15] This interaction induces a conformational change that disrupts the DID-DAD interaction, thereby exposing the this compound and FH2 domains and allowing the formin to become active.[15] This mechanism provides a direct link between upstream signaling pathways that control Rho GTPase activity and the regulation of actin dynamics.

Other Regulatory Mechanisms

Beyond autoinhibition and Rho GTPase activation, formin activity can also be modulated by other mechanisms, including:

-

Phosphorylation: Phosphorylation of formin proteins can influence their activity and localization.[19][20]

-

Interaction with other proteins: Formins can interact with a variety of other proteins that can modulate their function. For instance, some formins can be regulated by interactions with other formin family members.[19]

Experimental Protocols for Studying this compound Domain Signaling

In Vitro Actin Polymerization Assay using Pyrene-Actin

This assay is used to measure the effect of formins on the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.[21][22][23]

Materials:

-

Purified formin protein (e.g., this compound-FH2 fragment)

-

Monomeric actin (with a percentage, e.g., 5-10%, labeled with pyrene iodoacetamide)[21][22]

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[22]

-

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[22]

-

Spectrofluorometer with excitation at ~365 nm and emission at ~407 nm.[22]

Procedure:

-

Prepare monomeric pyrene-labeled actin in G-buffer on ice.

-

In a fluorometer cuvette, mix the actin solution with the purified formin protein or buffer control.

-

Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.[22]

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the kinetic curves to determine the initial rate of polymerization, the lag time, and the steady-state polymer concentration.

Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

Co-IP is used to determine if two proteins interact in a cellular context.[5][8][24][25][26]

Materials:

-

Cell lysate expressing the proteins of interest.

-

Antibody specific to the "bait" protein.

-

Protein A/G magnetic beads or agarose beads.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[24]

-

Wash buffer (similar to lysis buffer, may have lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Lyse cells to release proteins.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the cleared lysate with the primary antibody against the bait protein.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interactions

FRET microscopy can be used to visualize and quantify protein-protein interactions within living cells.[27][28][29][30]

Principle: FRET occurs when two fluorescent proteins (a donor and an acceptor) are in very close proximity (typically <10 nm). When the donor fluorophore is excited, it can transfer its energy non-radiatively to the acceptor, causing the acceptor to fluoresce. This can be detected as a decrease in the donor's fluorescence lifetime or an increase in the acceptor's emission upon donor excitation.

Procedure Outline:

-

Generate expression constructs for the two proteins of interest, each fused to a FRET pair fluorophore (e.g., CFP as donor and YFP as acceptor).

-

Transfect cells with the constructs.

-

Image the cells using a microscope equipped for FRET imaging (e.g., confocal with spectral detection or a system for fluorescence lifetime imaging microscopy - FLIM).

-

Acquire images of the donor and acceptor fluorescence under appropriate excitation.

-

Calculate the FRET efficiency to determine the extent of interaction.

Conclusion and Future Directions

The this compound domain is a central player in the regulation of the actin cytoskeleton, acting as a crucial link between upstream signaling pathways and the machinery of actin polymerization. The intricate regulation of formin activity through autoinhibition and Rho GTPase activation highlights the precise control that cells exert over their actin networks. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the nuanced roles of this compound domains in health and disease. Future studies will likely focus on the development of specific inhibitors of formin-protein interactions for therapeutic purposes and the elucidation of how different formin isoforms are spatially and temporally regulated to orchestrate complex cellular behaviors.

References

- 1. Crystal Structure of a Complex between Amino and Carboxy Terminal Fragments of mDia1: Insights into Autoinhibition of Diaphanous-Related Formins | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]